

Thermodynamic Properties of Diacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diacetamide**

Cat. No.: **B036884**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **diacetamide**. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats, detailing experimental methodologies, and illustrating key processes through diagrams.

Physicochemical and Thermodynamic Data of Diacetamide

Diacetamide ($C_4H_7NO_2$), also known as N-acetylacetamide, is a simple imide with significance in organic synthesis and as a potential building block in pharmaceutical chemistry. A thorough understanding of its thermodynamic properties is crucial for process optimization, stability assessment, and computational modeling. The following tables summarize key physicochemical and thermodynamic parameters for **diacetamide**.

Table 1: General Physicochemical Properties of **Diacetamide**

Property	Value	Reference
Molecular Formula	C ₄ H ₇ NO ₂	[1] [2] [3]
Molecular Weight	101.10 g/mol	[4]
CAS Number	625-77-4	[1] [2] [3]
Melting Point	75.5-76.5 °C	
Boiling Point	222-223 °C	

Table 2: Thermodynamic Properties of **Diacetamide**

Property	Symbol	Value	Method	Reference
Enthalpy of Sublimation	Δ _{subH} °	73.2 ± 0.8 kJ/mol	Calorimetry	[5]
Enthalpy of Vaporization	Δ _{vapH}	59.7 kJ/mol at 383 K		[5]
64.6 kJ/mol at 358 K				[5]

Note: A comprehensive experimental value for the standard enthalpy of formation and standard molar entropy for **diacetamide** is not readily available in the reviewed literature. These values are often determined through a combination of experimental techniques, such as bomb calorimetry to find the enthalpy of combustion, and subsequent calculations using Hess's Law.

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques used to characterize compounds like **diacetamide**.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a critical parameter for deriving the standard enthalpy of formation. Bomb calorimetry is the primary technique for this measurement.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To determine the heat of combustion of solid **diacetamide** at constant volume.

Materials:

- Adiabatic bomb calorimeter
- High-pressure oxygen cylinder
- Benzoic acid (standard for calibration)
- **Diacetamide** sample (pelletized)
- Fuse wire (e.g., nickel-chromium)
- Distilled water
- High-precision thermometer

Procedure:

- Calibration of the Calorimeter:
 - A pellet of benzoic acid (approximately 1 g) of known mass is placed in the crucible of the bomb.
 - A measured length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.
 - The bomb is assembled and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[\[6\]](#)

- The bomb is placed in the calorimeter bucket containing a known volume of distilled water (e.g., 2.000 L).[\[7\]](#)
- The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
- The heat capacity of the calorimeter (C_{cal}) is calculated using the known enthalpy of combustion of benzoic acid.
- Combustion of **Diacetamide**:
 - A pellet of **diacetamide** (approximately 0.5-1 g) of known mass is used.
 - The same procedure as for the benzoic acid standard is followed.
 - The heat released by the combustion of **diacetamide** is calculated using the temperature change and the predetermined heat capacity of the calorimeter.
 - Corrections are made for the heat of combustion of the fuse wire.
- Calculation of Enthalpy of Formation:
 - The standard enthalpy of combustion ($\Delta_{\text{c}}H^\circ$) is calculated from the experimental data.
 - The standard enthalpy of formation ($\Delta_{\text{f}}H^\circ$) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$).[\[11\]](#)

Diagram 1: Experimental Workflow for Bomb Calorimetry

[Click to download full resolution via product page](#)

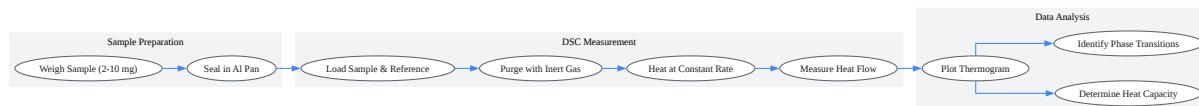
Caption: Workflow for determining the enthalpy of combustion and formation.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for identifying phase transitions such as melting and solid-solid transitions.[\[12\]](#) [\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To measure the heat capacity and observe phase transitions of **diacetamide**.

Materials:


- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans and lids
- **Diacetamide** sample (2-10 mg)
- Reference material (e.g., an empty sealed aluminum pan)
- Inert gas supply (e.g., nitrogen)

Procedure:

- Sample Preparation:
 - A small amount of **diacetamide** (2-10 mg) is accurately weighed into an aluminum pan.[\[12\]](#)

- The pan is hermetically sealed with a lid.
- An empty, sealed aluminum pan is prepared as a reference.
- DSC Measurement:
 - The sample and reference pans are placed in the DSC cell.
 - The cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
[\[13\]](#)
 - A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.
 - The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Data Analysis:
 - The resulting thermogram (heat flow vs. temperature) is analyzed.
 - The heat capacity is determined from the heat flow signal.
 - Endothermic peaks correspond to phase transitions like melting, from which the enthalpy of fusion can be calculated by integrating the peak area.
 - Changes in the baseline can indicate glass transitions.

Diagram 2: Experimental Workflow for Differential Scanning Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for determining heat capacity and phase transitions.

Determination of Vapor Pressure

Vapor pressure is a fundamental property for understanding sublimation and vaporization.

Several methods can be employed for its measurement.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Objective: To measure the vapor pressure of **diacetamide** as a function of temperature.

Method 1: Static Method[\[18\]](#)[\[19\]](#)

Apparatus:

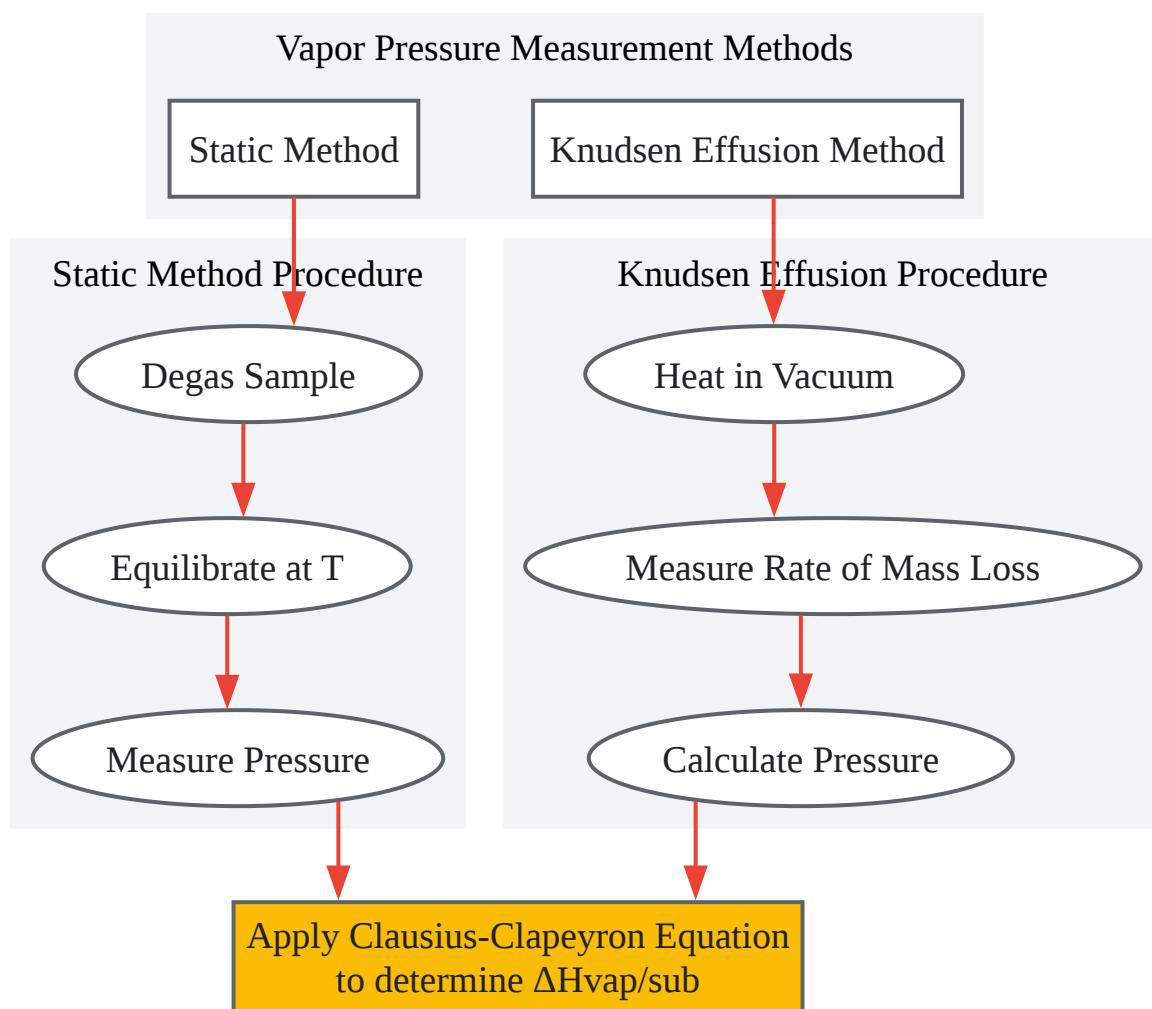
- A thermostated sample container connected to a pressure measuring device (manometer).
- Vacuum pump for degassing the sample.

Procedure:

- The **diacetamide** sample is placed in the container.
- The sample is degassed to remove any dissolved or adsorbed gases.
- The container is heated to a specific temperature and allowed to reach thermal equilibrium.
- The pressure of the vapor in equilibrium with the solid or liquid sample is measured.

- This process is repeated at various temperatures to obtain the vapor pressure curve.

Method 2: Knudsen Effusion Method[17][21]


Apparatus:

- A Knudsen cell (a small container with a small orifice) placed in a high-vacuum, thermostated chamber.
- A microbalance to measure the mass loss of the cell over time.

Procedure:

- The **diacetamide** sample is placed in the Knudsen cell.
- The cell is placed in the high-vacuum chamber and heated to a constant temperature.
- The rate of mass loss due to the effusion of vapor through the orifice is measured.
- The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.

Diagram 3: Logical Relationship for Vapor Pressure Determination

[Click to download full resolution via product page](#)

Caption: Logical relationship between methods for vapor pressure determination.

Conclusion

This guide has provided a summary of the key thermodynamic properties of **diacetamide** and detailed the experimental protocols necessary for their determination. While some experimental data is available, further research is required to obtain a complete thermodynamic profile, particularly for the standard enthalpy of formation and standard molar entropy. The provided experimental workflows and diagrams serve as a valuable resource for researchers planning to undertake the characterization of **diacetamide** or similar compounds. Such data is indispensable for advancing chemical process design, ensuring product stability, and supporting the development of new pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diacetamide [webbook.nist.gov]
- 2. Diacetamide [webbook.nist.gov]
- 3. Diacetamide [webbook.nist.gov]
- 4. Diacetamide (CAS 625-77-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Diacetamide [webbook.nist.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. web.williams.edu [web.williams.edu]
- 8. biopchem.education [biopchem.education]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. nist.gov [nist.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Differential Scanning Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 18. consilab.de [consilab.de]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- To cite this document: BenchChem. [Thermodynamic Properties of Diacetamide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036884#thermodynamic-properties-of-diacetamide-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com